(S)-2-Aminobutyramide-d3 Hydrochloride

Description

Chemical Identity and Nomenclature

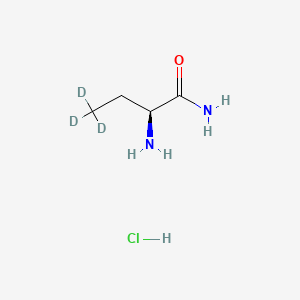

(S)-2-Aminobutyramide-d3 Hydrochloride is a deuterated derivative of (S)-2-aminobutyramide hydrochloride, featuring three deuterium atoms at the 4,4,4 positions of the butyramide backbone. Its systematic IUPAC name is (2S)-2-amino-4,4,4-trideuteriobutanamide hydrochloride , reflecting its stereochemistry and isotopic substitution.

Key Molecular Characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈D₃ClN₂O | |

| Molecular Weight | 141.61 g/mol | |

| CAS Registry Number | 1217605-54-3 | |

| SMILES Notation | [2H]C([2H])([2H])CC@@HN.Cl | |

| InChI Key | HDBMIDJFXOYCGK-YUKGPTQOSA-N |

The compound’s nomenclature adheres to IUPAC guidelines for isotopically labeled molecules, with the "-d3" suffix indicating trideuteration. Its stereochemical designation "(S)" refers to the configuration at the chiral α-carbon.

Historical Context and Development

The development of this compound aligns with advances in deuterated pharmaceuticals, which gained prominence in the 2010s for their potential to modulate drug metabolism.

Key Milestones:

- Synthesis Methods : Early routes involved chemical deuteration of (S)-2-aminobutyramide hydrochloride using deuterated reagents. A 2020 enzymatic method (patent CN112195203B) utilized lipase-catalyzed ammonolysis of (S)-2-aminobutyrate methyl ester with deuterated amino donors, achieving >95% yield and high stereoselectivity.

- Applications : Primarily employed as a stable isotope tracer in metabolic studies, leveraging deuterium’s negligible kinetic isotope effect (KIE) for tracking amino acid pathways.

Technological Drivers:

- Deuteration Strategies : The compound’s synthesis benefits from advancements in biocatalysis and immobilized enzyme systems, which enhance reaction efficiency and scalability.

- Analytical Techniques : Mass spectrometry and NMR have been critical for verifying deuterium incorporation (>98% isotopic purity).

Relationship to Non-deuterated (S)-2-Aminobutyramide Hydrochloride

The deuterated and non-deuterated forms share structural and functional similarities but differ in physicochemical and application-specific properties.

Comparative Analysis:

Functional Implications:

- Kinetic Isotope Effect (KIE) : Deuteration at the β-carbon reduces bond cleavage rates, prolonging metabolic half-life in tracer studies.

- Stereochemical Integrity : Both forms maintain (S)-configuration, but deuterated versions exhibit improved stability against racemization under physiological conditions.

Properties

IUPAC Name |

(2S)-2-amino-4,4,4-trideuteriobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-YUKGPTQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammoniation of Brominated Esters

The primary route begins with methyl 2-bromobutyrate , which undergoes ammoniation in methanol-ammonia solutions. This step replaces the bromine atom with an amino group, yielding racemic DL-2-aminobutyramide . The reaction mechanism proceeds via nucleophilic substitution (SN2), where ammonia acts as the nucleophile:

Optimal conditions include a 25% ammonia solution in methanol at 10°C, with a 38–42-hour stirring period to achieve >99% conversion. Excess ammonia ensures complete displacement of bromide, while subsequent vacuum distillation removes methanol and isolates the product as a white solid.

Deuterium Incorporation Strategies

For the deuterated analog (S)-2-Aminobutyramide-d3 Hydrochloride , three deuterium atoms are introduced at specific positions. Potential methods include:

-

Deuterated Starting Materials : Using methyl 2-bromo-d3-butyrate synthesized from deuterated butyric acid precursors. This approach introduces deuterium at the β-carbon (CH → CD).

-

Deuterated Ammonia (ND) : Substituting NH with ND during ammoniation to yield COND groups, contributing two deuterium atoms.

-

H/D Exchange : Post-synthesis treatment with DO under basic conditions to exchange labile α-hydrogens adjacent to the amine group.

Stereoselective Resolution of Enantiomers

The racemic DL-2-aminobutyramide mixture requires resolution to isolate the S-enantiomer . Patents describe the use of L-tartaric acid for diastereomeric salt formation, leveraging differential solubility in methanol.

Diastereomeric Salt Formation

Combining DL-2-aminobutyramide with L-tartaric acid in methanol induces crystallization of the less soluble S-enantiomer-tartrate complex . The molar ratio of 15:8 (amine:L-tartaric acid) optimizes yield and purity. Cooling the mixture to 10°C enhances crystal formation, with filtration isolating the crude double salt.

Purification and Recovery

The double salt is dissolved in methanol and treated with gaseous HCl to protonate the amine, yielding (S)-2-aminobutyramide hydrochloride . Post-crystallization washing with cold methanol removes residual tartaric acid, achieving a purity >98% . The process affords a 47.8% recovery of the S-enantiomer, with a melting point of 260–262°C and specific optical rotation (C=1, HO).

Deuteration Techniques and Challenges

Incorporating three deuterium atoms into the 2-aminobutyramide scaffold necessitates precise control over reaction conditions and isotopic labeling.

Synthesis of Deuterated Intermediates

Methyl 2-bromo-d3-butyrate is synthesized via bromination of deuterated butyric acid using PBr in deuterated methanol (CDOD). This ensures deuterium retention at the β-methyl group. Subsequent ammoniation with ND introduces deuterium into the amide moiety:

Isotopic Purity and Analytical Validation

Deuterium incorporation is verified via mass spectrometry and NMR spectroscopy . The molecular ion peak at m/z 141.61 confirms three deuterium atoms, while -NMR reveals distinct signals for CD (δ 1.2 ppm) and COND (δ 7.5 ppm).

Process Optimization and Scalability

Industrial-scale production requires addressing solvent selection, catalyst efficiency, and waste minimization.

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminobutyramide-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis Overview:

- Step 1: Ammoniation of 2-bromo-butyric acid methyl esters in a methanol-ammonia solution.

- Step 2: Resolution using L-tartaric acid to separate the enantiomers.

- Step 3: Formation of (S)-2-aminobutyramide-d3 hydrochloride via salification with hydrogen chloride.

Medicinal Chemistry

This compound is often used as an intermediate in the synthesis of pharmaceutical compounds, including levetiracetam, an antiepileptic drug. Its deuterated form allows for improved tracking of metabolic pathways and pharmacokinetics in drug development studies .

Biochemical Studies

The compound serves as a valuable tool in studying enzyme kinetics and protein interactions due to its ability to provide insight into molecular dynamics through isotope effects. Researchers utilize it to investigate the mechanisms of action for various enzymes and receptors .

Neuropharmacology

In neuropharmacological research, this compound has been explored for its potential effects on neurotransmitter systems, particularly in relation to amino acid neurotransmitters like glutamate and GABA. Studies indicate that it may influence synaptic transmission and plasticity .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing new ligands for targeting the asialoglycoprotein receptor (ASGP-R). The deuterated compound was instrumental in optimizing ligand design for enhanced liver-specific drug delivery systems .

Case Study 2: Enzyme Kinetics

Research conducted on the enzymatic activity of specific aminotransferases demonstrated that incorporating this compound allowed for precise measurements of reaction rates and substrate affinities due to the distinct mass differences observed in mass spectrometric analyses .

Mechanism of Action

The mechanism of action of (S)-2-Aminobutyramide-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studying enzyme-catalyzed reactions and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The structural analogues of (S)-2-Aminobutyramide-d3 Hydrochloride share the aminobutyramide core but differ in stereochemistry, substituents, or isotopic labeling. Below is a comparative analysis based on and additional research findings:

| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |

|---|---|---|---|---|

| (R)-2-Aminobutanamide Hydrochloride | 103765-03-3 | Enantiomer (R-configuration) | 0.87 | Opposite stereochemistry; may exhibit divergent receptor binding or metabolic rates |

| 1-Amino-1-cyclopentanecarboxamide | 17193-28-1 | Cyclopentane ring substitution | 0.87 | Rigid cyclic structure; altered solubility and bioavailability |

| 2-Amino-2,3-dimethylbutyramide | 40963-14-2 | Two methyl groups at C2 and C3 | 0.87 | Increased steric hindrance; potential reduced enzymatic degradation |

| (S)-2-Aminobutyramide Hydrochloride (non-deuterated) | N/A | Identical backbone without deuterium | N/A | Lacks isotopic labeling; shorter metabolic half-life compared to deuterated form |

Enantiomeric Comparison

The (R)-enantiomer (CAS 103765-03-3) exhibits a similarity score of 0.87 but differs in biological activity due to stereospecific interactions. For instance, in receptor-binding assays, enantiomers often show opposing efficacy or potency, as seen in GABA analogues .

Deuterated vs. Non-Deuterated Forms

The deuterated form (this compound) demonstrates enhanced metabolic stability due to the kinetic isotope effect, where C-D bonds resist enzymatic cleavage more effectively than C-H bonds. This property is critical in tracer studies requiring prolonged detection windows .

Biological Activity

(S)-2-Aminobutyramide-d3 Hydrochloride, with the CAS number 1217605-54-3, is a deuterated derivative of 2-amino butyramide. This compound has garnered attention in various fields of biological research due to its potential applications in drug development and metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 138.60 g/mol

- Appearance : Solid at room temperature

- Storage Conditions :

- Powder: -20°C for 3 years; 4°C for 2 years

- In solvent: -80°C for 6 months; -20°C for 1 month

This compound acts as a substrate in various biochemical pathways. Its structural similarity to amino acids allows it to participate in protein synthesis and metabolic processes. The incorporation of deuterium enhances its stability and alters its metabolic pathways, making it useful as a tracer in biological studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the modulation of apoptotic pathways, similar to other aminobutyramides which have shown to induce apoptosis through caspase activation .

- Metabolic Tracer : Due to its deuterated nature, this compound is utilized in metabolic studies as a tracer to investigate amino acid metabolism and protein synthesis dynamics in vivo .

Case Studies and Experimental Data

- Cytotoxicity Assays :

- Metabolic Studies :

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines through caspase activation |

| Metabolic Tracer | Used in metabolic studies to trace amino acid metabolism |

| Pharmacological Research | Potential applications in drug development and understanding metabolic pathways |

Q & A

Q. How can researchers optimize the synthesis of (S)-2-Aminobutyramide-d3 Hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires chiral resolution techniques. For example, asymmetric catalysis using chiral auxiliaries (e.g., L-proline derivatives) can enhance stereoselectivity. Post-synthesis, confirm purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and mobile phase optimization (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid). Validate deuterium incorporation (>98% isotopic purity) using mass spectrometry (HRMS or LC-MS) and compare with non-deuterated analogs .

Q. What analytical methods are recommended for quantifying impurities in this compound?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection at 210–220 nm. For trace impurities, employ gradient elution (e.g., 0.1% formic acid in water:acetonitrile). Cross-validate with ion chromatography for chloride counterion quantification (target: 99.0–101.0% w/w). For structural confirmation of impurities, combine NMR (¹H, ¹³C, 2D-COSY) and tandem MS/MS fragmentation .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. To assess stability:

- Prepare buffer solutions (pH 1–9) and measure solubility via shake-flask method.

- Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC.

- Use Arrhenius kinetics to predict shelf-life at 25°C. Deuterium labeling (d3) may reduce metabolic degradation in biological matrices .

Q. What metabolic pathways should be considered when using this compound in in vitro assays?

- Methodological Answer : Identify primary metabolic routes using liver microsomes (human/rat) and NADPH cofactors. For deuteration effects, compare metabolic half-life (t₁/₂) of deuterated vs. non-deuterated forms. Use LC-HRMS to detect deuterium retention in metabolites (e.g., deaminated or acetylated products). Cross-reference with CYP450 inhibition assays to rule out enzyme interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chiral configurations of related aminobutyramide derivatives?

- Methodological Answer : Discrepancies often arise from improper chiral validation. To resolve:

- Re-analyze disputed compounds using single-crystal X-ray diffraction (SC-XRD) for absolute configuration.

- Compare experimental vs. computational (DFT) circular dichroism (CD) spectra.

- Validate synthetic routes using chiral GC-MS with derivatization (e.g., Marfey’s reagent for amine groups) .

Q. What strategies are effective for improving the stability of this compound in long-term biological studies?

- Methodological Answer :

- Lyophilize the compound and store at -80°C under argon.

- Pre-formulate with cyclodextrins (e.g., HP-β-CD) to prevent hydrolysis.

- Use deuterium isotope effects (DIEs) to slow enzymatic degradation. Validate via stability-indicating assays in plasma/PBS at 37°C over 72 hours .

Q. How can researchers design experiments to differentiate between deuterium kinetic isotope effects (KIEs) and metabolic shielding in vivo?

- Methodological Answer :

- Conduct parallel studies with non-deuterated and d3-labeled compounds in animal models (e.g., rodents).

- Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues.

- Apply compartmental pharmacokinetic modeling to isolate KIEs (e.g., reduced clearance rates) from shielding effects (e.g., altered protein binding) .

Q. What in vitro-in vivo extrapolation (IVIVE) challenges arise when using deuterated analogs like this compound?

- Methodological Answer :

- Address species-specific differences in deuterium retention using cross-species microsomal assays.

- Adjust physiologically based pharmacokinetic (PBPK) models to account for isotope effects on volume of distribution (Vd) and clearance (CL).

- Validate with radiolabeled (¹⁴C) studies to track deuterium loss and metabolite distribution .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

Q. What statistical approaches are recommended for validating deuterium incorporation efficiency across synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.